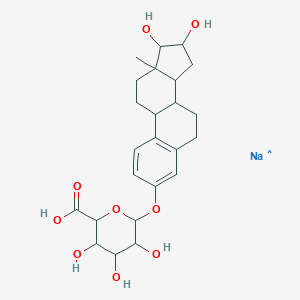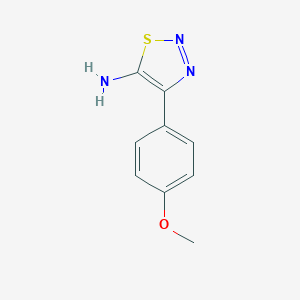
雌三醇 3-(β-D-葡萄糖醛酸苷) 钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of estriol, a naturally occurring estrogen. It is formed from estriol by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This compound is known for its role in various biological processes and is often used in scientific research.
科学研究应用
Estriol 3-(beta-D-glucuronide) sodium salt has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the activity of UDP-glucuronosyltransferases.
Biology: The compound is used to study the binding properties of glucuronides to liver plasma membranes.
Medicine: It is used in research related to hormone replacement therapy and the metabolism of estrogens.
Industry: The compound is used in the development of assays for the detection of glucuronidase activity.
作用机制
Target of Action
Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of Estriol . It primarily targets the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This enzyme plays a crucial role in the glucuronidation process, a major phase II metabolic pathway in the body. It also binds to basolateral and canalicular liver plasma membranes .
Mode of Action
The compound competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) . It is also a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .
Pharmacokinetics
It is known that the compound is soluble in warm water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in the competitive inhibition of the hydrolysis of 4Mu-GlcU and its being a substrate for hydrolysis by KLFc . This can lead to changes in the levels of these compounds in the body, potentially affecting various physiological processes.
Action Environment
The action of Estriol 3-(beta-D-glucuronide) sodium salt can be influenced by various environmental factors. For instance, the compound’s solubility in warm water suggests that temperature could impact its action, efficacy, and stability.
生化分析
Biochemical Properties
Estriol 3-(beta-D-glucuronide) sodium salt plays a significant role in biochemical reactions. It is formed from estriol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . It competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .
Cellular Effects
Estriol 3-(beta-D-glucuronide) sodium salt has profound effects on various types of cells and cellular processes. It binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively
Molecular Mechanism
The molecular mechanism of Estriol 3-(beta-D-glucuronide) sodium salt involves its binding interactions with biomolecules and changes in gene expression. It binds to basolateral and canalicular liver plasma membranes . It also competitively inhibits the hydrolysis of 4Mu-GlcU and is a substrate for hydrolysis by KLFc .
Temporal Effects in Laboratory Settings
It is known that it is stable and does not degrade easily
Metabolic Pathways
Estriol 3-(beta-D-glucuronide) sodium salt is involved in the metabolic pathway of estriol. It is formed from estriol by the UGT isoform UGT1A10
Transport and Distribution
Estriol 3-(beta-D-glucuronide) sodium salt binds to basolateral and canalicular liver plasma membranes This suggests that it may be transported and distributed within cells and tissues via these membranes
准备方法
Synthetic Routes and Reaction Conditions
Estriol 3-(beta-D-glucuronide) sodium salt is synthesized through the glucuronidation of estriol. The process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to estriol . The reaction typically occurs under physiological conditions, with the presence of the enzyme and the substrate.
Industrial Production Methods
Industrial production of estriol 3-(beta-D-glucuronide) sodium salt involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Estriol 3-(beta-D-glucuronide) sodium salt undergoes various chemical reactions, including hydrolysis and competitive inhibition. It competitively inhibits the hydrolysis of 4-methylumbelliferyl-beta-D-glucuronide and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein .
Common Reagents and Conditions
The hydrolysis reactions typically involve enzymes such as beta-glucuronidase. The conditions for these reactions are usually mild, occurring at physiological pH and temperature .
Major Products Formed
The major products formed from the hydrolysis of estriol 3-(beta-D-glucuronide) sodium salt include estriol and glucuronic acid .
相似化合物的比较
Estriol 3-(beta-D-glucuronide) sodium salt is similar to other estrogen metabolites such as estradiol 3-(beta-D-glucuronide) and estrone 3-(beta-D-glucuronide). it is unique in its specific binding properties and its role in the metabolism of estriol . The similar compounds include:
- Estradiol 3-(beta-D-glucuronide)
- Estrone 3-(beta-D-glucuronide)
Estriol 3-(beta-D-glucuronide) sodium salt stands out due to its specific interactions with liver plasma membranes and its role in the competitive inhibition of glucuronide hydrolysis .
属性
CAS 编号 |
15087-06-6 |
|---|---|
分子式 |
C24H31NaO9 |
分子量 |
486.5 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1 |
InChI 键 |
FLBRXKAJFFYOFP-NPSQBYGWSA-M |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
规范 SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
同义词 |
16α,17β-Dihydroxyestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Monosodium Salt; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-triene-16α,17β-diol Monosodium Salt; Estriol Sodium 3-Glucuronate; Sodium (2S,3S,4S,5R,6S)-6-(((8R,9S,13S,14S,16R |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)






